Cas no 6163-58-2 (Tri(2-methylphenyl)phosphine)

Tri(2-methylphenyl)phosphine is a tertiary phosphine ligand characterized by the presence of three ortho-methyl-substituted phenyl groups bonded to a central phosphorus atom. This sterically hindered ligand is widely utilized in transition metal-catalyzed reactions, including cross-coupling and hydrogenation processes, due to its ability to modulate reactivity and selectivity. The ortho-methyl groups enhance steric bulk, improving stability and preventing unwanted side reactions. Its electron-donating properties further facilitate oxidative addition and reductive elimination steps in catalytic cycles. The compound is typically employed in homogeneous catalysis and organometallic synthesis, offering a balance between reactivity and ligand robustness. Suitable for air-sensitive applications, it requires handling under inert conditions.
Tri(2-methylphenyl)phosphine structure
Tri(2-methylphenyl)phosphine structure
Product Name:Tri(2-methylphenyl)phosphine
CAS No:6163-58-2
MF:C21H21P
MW:304.365206480026
MDL:MFCD00008514
CID:46463
PubChem ID:24857295
Update Time:2025-12-30

Tri(2-methylphenyl)phosphine Chemical and Physical Properties

Names and Identifiers

    • Tri-o-tolylphosphine
    • Intermediate of Eletriptan and Rizatriptan
    • Phosphine, tri-o-tolyl-
    • Tri-ortho-tolylphosphine
    • tris(2-methylphenyl)-phosphin
    • PHOSPHORUS TRI-O-TOLYL
    • TRIS(O-TOLYL)PHOSPHINE
    • TRIS(2-TOLYL)PHOSPHINE
    • TRI-O-TOLYPHOSPHINE
    • Tri(O-tolyl)phosphine
    • Tris(2-methylphenyl)phosphine
    • Phosphine,tri-o-tolyl
    • TRI-2-TOLYLPHOSPHINE
    • tri-ortho-toluyl-phosphine
    • tri-o-tolyl phopine
    • P(o-tol)3
    • Tris(o-toIyl)phosphine
    • tris(2-methylphenyl)phosphane
    • Phosphine, tris(2-methylphenyl)-
    • Tri-ortho-toylphosphine
    • trio-tolylphosphine
    • TRI(2-METHYLPHENYL)PHOSPHINE
    • Tri-o-Tolyl phosphine
    • tritolylphosphine
    • tri-o-tolylphosphane
    • tri-o-tolyl-phosphane
    • tri(2-Tolyl)phosphine
    • 5M32DK8XA8
    • tri-o-tolyiphosphine
    • tris(o-methylphenyl)phosphine
    • tris-(2-methylphenyl)phosphine
    • tri-(o-toluyl)phosphine
    • A8538
    • UNII-5M32DK8XA8
    • tri-o-tolyl-phosphine
    • InChI=1/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3
    • tris-(ortho-toluyl)phospine
    • tris-ortho-tolylphosphine
    • COIOYMYWGDAQPM-UHFFFAOYSA-
    • J-525133
    • SY009848
    • tri-o-tolylphosphin
    • tris (o-tolyl)phosphine
    • tris(2-methylphenyl)-phosphine
    • tri-o-tolylphospine
    • Phosphorus, tri-o-tolyl
    • tri(o-tolyl) phosphine
    • tris-(2-tolyl)phosphine
    • Tri(o-tolyl)phosphine, 97%
    • BP-10672
    • T1024
    • P(o-tolyl)3
    • tris-(o-tolyl)-phosphine
    • tris(o-tolyl) phosphine
    • triorthotolylphosphine
    • FT-0700573
    • tri-2-tolylphosphane
    • trio-tolylphosphine;Tri(2-methylphenyl)phosphine
    • tri-ortho-tolyl phosphine
    • NSC-116667
    • MFCD00008514
    • AC-22726
    • tri(ortho-tolyl)phosphine
    • tri(orthotolyl)phosphine
    • tri-(o-tolyl)-phosphine
    • tris-2-tolylphosphine
    • P(ortho-tolyl)3
    • Tris-o-tolyphosphine
    • NSC 116667
    • tri(o-tolyl)phospine
    • tri-(o-toly) phosphine
    • F0001-1636
    • tri-tolyl phosphine
    • phosphine, tris(2-methylphenyl)- (en)
    • NSC116667
    • P(-o-Tol)3
    • tri(o-methylphenyl)phosphine
    • tris-(2-methylphenyl)phosphane
    • tri-o-toly phosphine
    • TRIS(2-TOLUENE)PHOSPHINE
    • tri ortho-tolylphosphine
    • tri- ortho-tolylphosphine
    • tris(2-methyl-phenyl)phosphine
    • FT-0636009
    • [tri(o-tolyl)phosphine]
    • tri-ortho-tolylphospine
    • tris (2-methylphenyl)phosphine
    • DTXSID9064130
    • HY-70026
    • tris-o-tolylphosphine
    • SCHEMBL4480
    • tri-o-toluyl phosphine
    • tri-o-tolyphospine
    • tri (o-tolyl) phosphine
    • tris-(o-tolyl)phosphine
    • tri-ortho-tolyl-phosphane
    • triorthotolyl phosphine
    • tris(2-methylphenyl) phosphine
    • 6163-58-2
    • trisorthotolyl-phosphine
    • J-525121
    • EN300-70369
    • tris(ortho-tolyl)phosphine
    • NS00034754
    • tri (2-tolyl)phosphine
    • tri-(o-tolyl) phosphine
    • tris-o-tolyl phosphine
    • tri (2-tolyl) phosphine
    • tri-ortho-tolylphoshine
    • AMY19780
    • tris-(0-tolyl)phosphine
    • tri-(o-tolyl)phosphine
    • AKOS004908987
    • tri-orthotolylphosphine
    • tri-(2-methylphenyl)phosphine
    • tris-o-tolyl-phosphine
    • SCHEMBL11326448
    • CS-M0011
    • tri(o-tolyl)-phosphin
    • STR02923
    • BCP04425
    • P(oTol)3
    • tri-orthotolylphoshine
    • tri-tolylphosphine
    • tri-o-toluylphosphine
    • EINECS 228-193-9
    • tri-orthotolyl phosphine
    • tri(o-toly)phosphine
    • tri-ortho-tolylphosphin
    • DB-009852
    • Tri(2-methylphenyl)phosphine
    • MDL: MFCD00008514
    • Inchi: 1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3
    • InChI Key: COIOYMYWGDAQPM-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1C)(C1C=CC=CC=1C)C1C=CC=CC=1C
    • BRN: 661212

Computed Properties

  • Exact Mass: 304.13800
  • Monoisotopic Mass: 304.138087
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.7
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.5890
  • Melting Point: 124.0 to 129.0 deg-C
  • Boiling Point: 215.5°C
  • Flash Point: 214.6℃
  • Water Partition Coefficient: Soluble in alcohol. Slightly soluble in cold water. Insoluble in water.
  • PSA: 13.59000
  • LogP: 4.37000
  • Solubility: Not determined
  • Sensitiveness: air sensitive
  • Vapor Pressure: No data available

Tri(2-methylphenyl)phosphine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • FLUKA BRAND F CODES:10-23
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38

Tri(2-methylphenyl)phosphine Pricemore >>

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:6163-58-2)Tri(o-tolyl)phosphine
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Tri(2-methylphenyl)phosphine Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Tri(2-methylphenyl)phosphine

Tri(2-methylphenyl)phosphine (CAS No. 6163-58-2): A Comprehensive Overview

Tri(2-methylphenyl)phosphine, with the chemical formula C18H21P, is a phosphorus-based organophosphorus compound characterized by its three phenyl groups substituted with a methyl group at the ortho position. This compound, identified by its CAS number CAS No. 6163-58-2, has garnered significant attention in the field of organic synthesis and catalysis due to its versatile applications and unique chemical properties.

The structure of Tri(2-methylphenyl)phosphine consists of a central phosphorus atom coordinated to three 2-methylphenyl groups. This arrangement imparts a high degree of steric hindrance, which can be both a challenge and an advantage in catalytic processes. The compound is typically used as a ligand in transition metal catalysis, where it enhances the efficiency and selectivity of various organic transformations.

In recent years, research has highlighted the role of Tri(2-methylphenyl)phosphine in the development of novel catalysts for cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. For instance, studies have demonstrated its effectiveness in palladium-catalyzed Suzuki-Miyaura couplings, where it acts as a ligand to facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids.

The compound's stability under various reaction conditions makes it a preferred choice for industrial applications. Additionally, its ability to form stable complexes with transition metals allows for precise control over reaction outcomes, minimizing unwanted side products. This has led to its incorporation into numerous synthetic protocols designed for high-yield and high-purity product formation.

Recent advancements in computational chemistry have further elucidated the mechanistic aspects of reactions involving Tri(2-methylphenyl)phosphine. Molecular modeling studies have revealed insights into how the steric and electronic properties of this ligand influence catalytic activity. These findings have not only enhanced our understanding of phosphorus ligands but also paved the way for the design of more efficient catalysts.

The pharmaceutical industry has also benefited from the use of Tri(2-methylphenyl)phosphine as a building block for drug candidates. Its incorporation into molecular frameworks has led to the discovery of novel compounds with potential therapeutic applications. For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties, showcasing its versatility beyond traditional catalytic roles.

In conclusion, Tri(2-methylphenyl)phosphine (CAS No. 6163-58-2) is a multifaceted compound with significant implications in both academic research and industrial applications. Its role as a ligand in transition metal catalysis, particularly in cross-coupling reactions, underscores its importance in modern synthetic chemistry. As research continues to uncover new applications and mechanisms, this compound is poised to remain a cornerstone in the development of innovative chemical solutions.

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